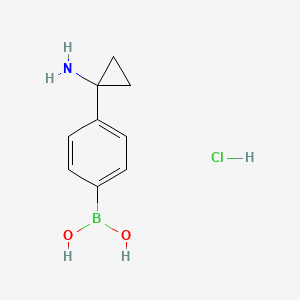

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

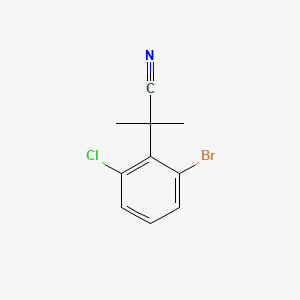

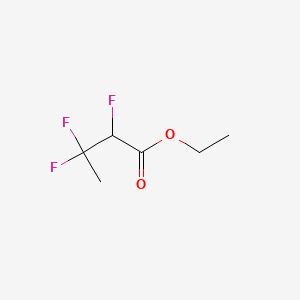

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C9H13BClNO2 and a molecular weight of 213.468 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylboronic acid group attached to an aminocyclopropyl group . The boronic acid group (B(OH)2) is bonded to the phenyl ring, and the aminocyclopropyl group is attached to the phenyl ring at the para position .Scientific Research Applications

Nanostructure Utilization in Viral Inhibition

4-Aminophenylboronic acid hydrochloride, a related compound to 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, has been used in the synthesis of carbon nanodots (C-dots). These C-dots have demonstrated potential in interfering with the entry of herpes simplex virus type 1 (HSV-1), acting specifically on the early stage of virus entry. This is achieved through an interaction with the virus and probably the cells at the same time (Barras et al., 2016).

Application in Controlled Drug Delivery

Phenylboronic acid derivatives have been integrated into hydrogen-bonded layer-by-layer assembled films. These films exhibit pH- and thermosensitive swelling behaviors and can enhance swelling in the presence of saccharides like glucose. This property has been explored for controlled drug release, showing potential in applications like self-regulated insulin delivery (Ding et al., 2009).

Catalysis in Chemical Synthesis

Boronic acid derivatives, including phenylboronic acid which is structurally related to this compound, have shown effectiveness as catalysts in chemical synthesis. An example is the catalysis of dehydrative amidation between carboxylic acids and amines, which is critical for peptide synthesis and pharmaceutical applications (Wang, Lu, & Ishihara, 2018).

Biocompatible and Biodegradable Nanoparticle Synthesis

Biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a sensitive block linkage have been synthesized. These micelles show responsiveness to glucose and lactic acid, making them suitable for drug delivery applications under both pathological and physiological conditions (Vrbata & Uchman, 2018).

Antiviral Inhibition Through Nanoparticles

Phenylboronic-acid-modified nanoparticles have been studied for their antiviral properties, specifically against the Hepatitis C virus. These nanoparticles, also known as "borono-lectins", have demonstrated potential in blocking viral entry of HCV, highlighting their significance as novel viral entry inhibitors (Khanal et al., 2013).

Properties

IUPAC Name |

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAZNMFDNLLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681556 |

Source

|

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-72-8 |

Source

|

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)